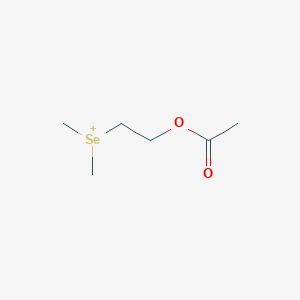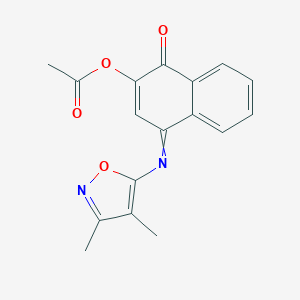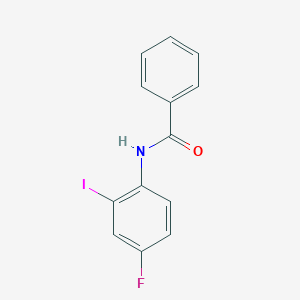
N-(1,2-dihydro-5-acenaphthylenyl)-1-(3-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1,2-dihydro-5-acenaphthylenyl)-1-(3-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of N-(1,2-dihydro-5-acenaphthylenyl)-1-(3-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide is not fully understood. However, it has been suggested that the compound exerts its anti-inflammatory and anti-tumor effects by inhibiting the activity of certain enzymes and signaling pathways involved in these processes.
Biochemical and Physiological Effects:
N-(1,2-dihydro-5-acenaphthylenyl)-1-(3-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide has been shown to exhibit biochemical and physiological effects in various in vitro and in vivo studies. These effects include the inhibition of pro-inflammatory cytokines, the induction of apoptosis in cancer cells, and the inhibition of microbial growth.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using N-(1,2-dihydro-5-acenaphthylenyl)-1-(3-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide in lab experiments include its high purity, stability, and relatively low toxicity. However, the limitations include the high cost of synthesis and the need for further studies to fully understand its mechanism of action and potential applications.
Orientations Futures
There are several future directions for the study of N-(1,2-dihydro-5-acenaphthylenyl)-1-(3-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide. These include:
1. Investigating its potential use as a fluorescent probe for imaging applications.
2. Studying its mechanism of action in more detail to identify potential targets for drug development.
3. Further exploring its anti-inflammatory and anti-tumor properties in preclinical and clinical studies.
4. Investigating its potential use as an antimicrobial agent.
5. Developing more efficient and cost-effective synthesis methods for the compound.
Conclusion:
In conclusion, N-(1,2-dihydro-5-acenaphthylenyl)-1-(3-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide is a chemical compound that has shown potential applications in various fields of scientific research. Its synthesis method has been optimized to improve yield and purity. The compound has been found to exhibit anti-inflammatory, anti-tumor, and anti-microbial properties, and has potential use as a fluorescent probe for imaging applications. However, further studies are needed to fully understand its mechanism of action and potential applications.
Méthodes De Synthèse
The synthesis of N-(1,2-dihydro-5-acenaphthylenyl)-1-(3-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide involves the reaction of 1,2-dihydroacenaphthylene with 3-methylbenzoyl chloride, followed by the addition of pyrrolidine and subsequent oxidation to obtain the final product. The synthesis method has been optimized to improve the yield and purity of the compound.
Applications De Recherche Scientifique
N-(1,2-dihydro-5-acenaphthylenyl)-1-(3-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide has been studied for its potential applications in various fields of scientific research. It has been found to exhibit anti-inflammatory, anti-tumor, and anti-microbial properties. The compound has also been investigated for its potential use as a fluorescent probe for imaging applications.
Propriétés
Nom du produit |
N-(1,2-dihydro-5-acenaphthylenyl)-1-(3-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide |
|---|---|
Formule moléculaire |
C24H22N2O2 |
Poids moléculaire |
370.4 g/mol |
Nom IUPAC |
N-(1,2-dihydroacenaphthylen-5-yl)-1-(3-methylphenyl)-5-oxopyrrolidine-3-carboxamide |
InChI |
InChI=1S/C24H22N2O2/c1-15-4-2-6-19(12-15)26-14-18(13-22(26)27)24(28)25-21-11-10-17-9-8-16-5-3-7-20(21)23(16)17/h2-7,10-12,18H,8-9,13-14H2,1H3,(H,25,28) |
Clé InChI |
SNHFEGCCWXSUQQ-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC=C1)N2CC(CC2=O)C(=O)NC3=C4C=CC=C5C4=C(CC5)C=C3 |
SMILES canonique |
CC1=CC(=CC=C1)N2CC(CC2=O)C(=O)NC3=CC=C4CCC5=C4C3=CC=C5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Benzenecarboximidamide,N-hydroxy-4-[(methylsulfonyl)amino]-](/img/structure/B234539.png)

![N-(2-methyl-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-5-[3-(trifluoromethyl)phenyl]-2-furamide](/img/structure/B234544.png)

![N-[2-(3-chloro-4-methoxyphenyl)-2H-benzotriazol-5-yl]-2-(phenylsulfanyl)acetamide](/img/structure/B234581.png)
![2-methoxy-N-[2-(3,4,5-trimethoxyphenyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B234587.png)


![4-chloro-N-[2-(3,4,5-trimethoxyphenyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B234605.png)
![3-fluoro-N-[2-(3,4,5-trimethoxyphenyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B234608.png)


![Ethyl 3-[(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)amino]benzoate](/img/structure/B234641.png)
